2-Bromo-5-(3-bromophenyl)-1,3-oxazole
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Overview
Description
2-Bromo-5-(3-bromophenyl)-1,3-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of two bromine atoms attached to the phenyl and oxazole rings, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-bromophenyl)-1,3-oxazole typically involves the bromination of 1,3-oxazole derivatives. One common method is the bromination of 5-phenyl-1,3-oxazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-bromophenyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of substituted oxazole derivatives.
Oxidation Reactions: Formation of oxazole derivatives with carbonyl or carboxyl groups.
Reduction Reactions: Formation of hydrogenated oxazole derivatives.
Scientific Research Applications
2-Bromo-5-(3-bromophenyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules through cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-bromophenyl)-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The oxazole ring can also interact with biological macromolecules through hydrogen bonding and π-π interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(4-bromophenyl)-1,3-oxazole
- 2-Bromo-5-(2-bromophenyl)-1,3-oxazole
- 2-Chloro-5-(3-chlorophenyl)-1,3-oxazole
Uniqueness
2-Bromo-5-(3-bromophenyl)-1,3-oxazole is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with other molecules. This compound’s distinct chemical structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Properties
Molecular Formula |
C9H5Br2NO |
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Molecular Weight |
302.95 g/mol |
IUPAC Name |
2-bromo-5-(3-bromophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5Br2NO/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H |
InChI Key |
GRRQQGLNEAAMBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(O2)Br |
Origin of Product |
United States |
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